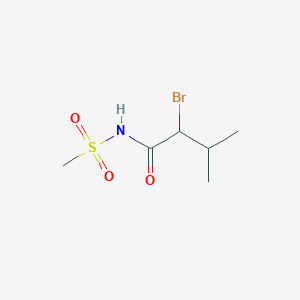
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is an organic compound that features a bromine atom, a methanesulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted butanamides, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-N-(methanesulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the modification of biological molecules or the inhibition of enzymatic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: This compound features a bromine atom and a methylaniline group, making it structurally similar but with different functional groups.
2-Bromo-N-(hydroxymethyl)-3-methylbutanamide: Similar backbone but with a hydroxymethyl group instead of a methanesulfonyl group.
Uniqueness
2-Bromo-N-(methanesulfonyl)-3-methylbutanamide is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
138377-90-9 |
|---|---|
Molecular Formula |
C6H12BrNO3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C6H12BrNO3S/c1-4(2)5(7)6(9)8-12(3,10)11/h4-5H,1-3H3,(H,8,9) |
InChI Key |
XLMCGUIDNZCCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NS(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


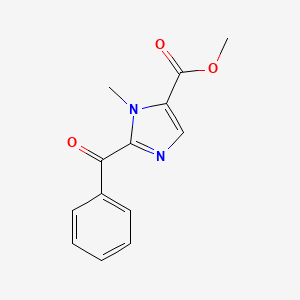
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
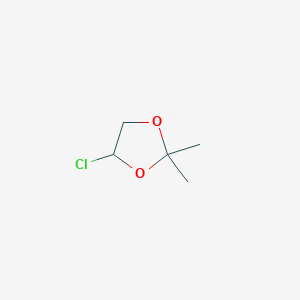
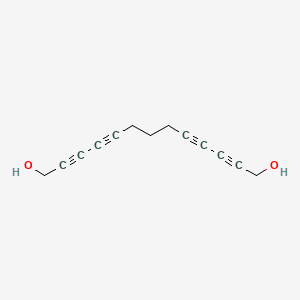
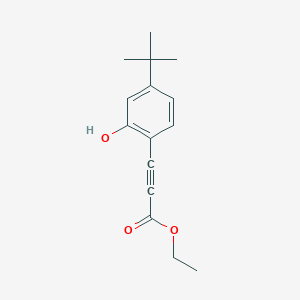
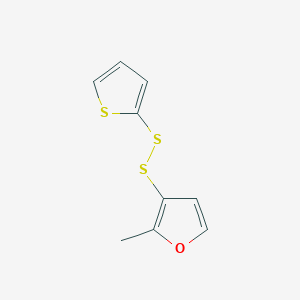
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
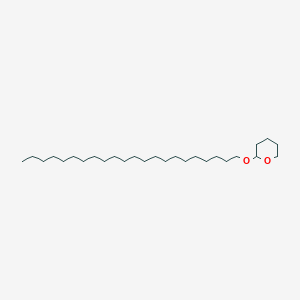

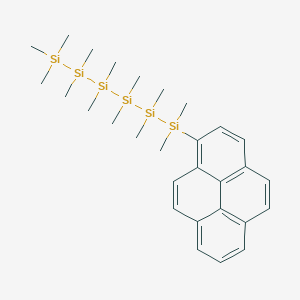
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
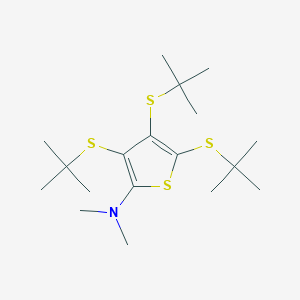
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
